![molecular formula C19H21NO2S B2900902 2-(benzylthio)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide CAS No. 1396746-72-7](/img/structure/B2900902.png)
2-(benzylthio)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide
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Overview
Description
2-(Benzylthio)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide, also known as BIA, is a chemical compound that has been studied for its potential therapeutic applications. BIA is a small molecule that has been shown to have anti-inflammatory and anti-cancer properties. In
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of genes that promote cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In animal studies, this compound has been shown to reduce tumor growth and improve survival rates.
Advantages and Limitations for Lab Experiments
One advantage of 2-(benzylthio)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide is its small size, which allows it to easily penetrate cell membranes and interact with intracellular targets. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its lack of selectivity, as it can inhibit the growth of both cancer and normal cells.
Future Directions
For the study of 2-(benzylthio)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide include the development of more selective analogs and the study of its pharmacokinetics and pharmacodynamics in vivo.
Synthesis Methods
The synthesis of 2-(benzylthio)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide involves a multi-step process that includes the reaction of 2-mercaptoacetamide with benzyl bromide, followed by the reaction of the resulting product with 1-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid. This reaction yields this compound, which can be purified through various chromatographic techniques.
Scientific Research Applications
2-(benzylthio)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide has been studied for its potential therapeutic applications in various fields of research. In the field of cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been studied for its anti-inflammatory properties, which may have applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
2-benzylsulfanyl-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c21-18(13-23-12-15-6-2-1-3-7-15)20-14-19(22)11-10-16-8-4-5-9-17(16)19/h1-9,22H,10-14H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTFVGAGERJDAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)CSCC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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